1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
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Overview
Description
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl and isopropyl groups, as well as an ethanamine side chain.
Preparation Methods
The synthesis of 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group. This is followed by the reaction with ethylamine to form the ethanamine side chain. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine can be compared with other similar compounds, such as:
3,5-dimethyl-1H-pyrazole: Lacks the isopropyl and ethanamine groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but without the isopropyl group, which may affect its chemical and biological properties.
1-(propan-2-yl)-1H-pyrazole: Contains the isopropyl group but lacks the dimethyl and ethanamine substitutions, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H19N3/c1-6(2)13-9(5)10(7(3)11)8(4)12-13/h6-7H,11H2,1-5H3 |
InChI Key |
DYMFBDYKVZFBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C(C)N |
Origin of Product |
United States |
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